1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a furan substituent at the 1-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with furan-2-carboxaldehyde under acidic conditions to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to yield dihydroimidazo[1,5-a]pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and imidazo[1,5-a]pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and other therapeutic applications.
Industry: Utilized in the development of optoelectronic devices, sensors, and imaging agents
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the imidazo[1,5-a]pyridine core .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazo derivatives with similar structural features but different substitution patterns.
Imidazo[1,5-a]pyridine derivatives: Various derivatives with different substituents at the 1-, 2-, and 3-positions
Uniqueness
1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is unique due to the presence of the furan ring and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8N2O3 |
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Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-(furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16) |
InChI Key |
WLIIGIHATDWFAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CO3 |
Origin of Product |
United States |
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